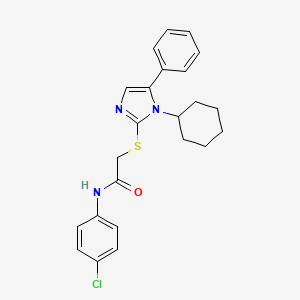

N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3OS/c24-18-11-13-19(14-12-18)26-22(28)16-29-23-25-15-21(17-7-3-1-4-8-17)27(23)20-9-5-2-6-10-20/h1,3-4,7-8,11-15,20H,2,5-6,9-10,16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHYURNQJHNRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on available research findings, including antibacterial, antiviral, and enzyme inhibition effects.

Chemical Structure and Properties

The compound features a thioacetamide structure with a 4-chlorophenyl group and a cyclohexyl-substituted imidazole moiety. Its molecular formula is , and it possesses a molecular weight of approximately 357.91 g/mol. The presence of the chlorophenyl and imidazole groups suggests potential interactions with biological targets.

Antibacterial Activity

Research has shown that compounds containing imidazole derivatives exhibit notable antibacterial properties. A study evaluating various synthesized compounds, including those similar to this compound, indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM against urease, which is significant for antibacterial efficacy .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 2.14 |

| Compound B | Bacillus subtilis | 0.63 |

| Compound C | Other strains tested | 6.28 |

Antiviral Activity

The imidazole derivatives have also been explored for their antiviral potential. Research indicates that certain thiazole and imidazole derivatives can inhibit viral replication by targeting specific viral proteins. For instance, compounds similar to this compound have shown efficacy against hepatitis C virus (HCV) NS5B polymerase with IC50 values ranging from 31.9 µM to 32.2 µM .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The synthesized derivatives demonstrated strong inhibitory effects on AChE with IC50 values significantly lower than traditional inhibitors .

| Enzyme | IC50 Values (µM) |

|---|---|

| Acetylcholinesterase | 0.63 |

| Urease | 1.13 |

The biological activity of this compound can be attributed to its ability to interact with specific amino acid residues in target proteins. Molecular docking studies suggest that the compound binds effectively to the active sites of enzymes and receptors, potentially altering their function .

Case Studies

Several case studies have documented the therapeutic potential of imidazole derivatives:

- Case Study on Antibacterial Effects : A synthesized compound similar to this compound was tested against multiple bacterial strains, showing significant inhibition of growth in Staphylococcus aureus and Escherichia coli.

- Case Study on Enzyme Inhibition : In vitro studies demonstrated that the compound inhibited AChE activity effectively, suggesting its role in neuroprotective strategies.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Heterocycle Impact : The imidazole core in the target compound contrasts with pyridine () and triazole (). Pyridine derivatives with styryl groups exhibit enhanced insecticidal activity due to increased π-π stacking with biological targets .

- Substituent Effects : The cyclohexyl group in the target compound may improve membrane permeability compared to the styryl groups in ’s pyridine analog. However, bulky substituents like cyclohexyl could reduce solubility.

- Fused Systems: The thienopyridine-imidazole hybrid () demonstrates that fused ring systems enhance anti-parasitic activity, likely via improved target binding and metabolic stability .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Thioether linkages (e.g., thioacetamide in the target compound) may confer resistance to oxidative metabolism compared to ether or ester groups .

- Crystallinity : Compounds like those in and exhibit ordered crystal packing via hydrogen bonds (N–H⋯N), which could influence formulation stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Imidazole Core Formation : Cyclohexylamine and phenyl-substituted aldehydes undergo cyclocondensation to form the 1-cyclohexyl-5-phenyl-1H-imidazole scaffold .

Thioether Linkage : React the imidazole intermediate with 2-chloro-N-(4-chlorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioacetamide group .

- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity recommended for biological assays) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ ~1.2–2.0 ppm, aromatic protons from phenyl/chlorophenyl groups at δ ~6.8–7.5 ppm) .

- HRMS : Verify molecular formula (e.g., C₂₃H₂₂ClN₃OS) and isotopic patterns.

- X-ray Crystallography : Use SHELX software for structural refinement if single crystals are obtained .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- In vitro Apoptosis Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure apoptosis via Annexin V/PI staining. Compare activity to cisplatin as a positive control .

- Dopaminergic Activity : Assess dopamine release in rat brain synaptosomes using radiolabeled [³H]dopamine uptake assays .

Advanced Research Questions

Q. How does the substitution pattern (e.g., cyclohexyl vs. methyl groups) on the imidazole ring affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclohexyl with methyl or benzyl groups) and compare IC₅₀ values in cytotoxicity assays.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to targets like dopamine transporters or apoptosis regulators .

- Key Finding : Cyclohexyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactivity studies .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Methodological Answer :

- Twinned Crystals : Use SHELXL for refinement of twinned data (e.g., BASF parameter adjustment) .

- Disorder Modeling : Apply PART instructions in SHELX to model disordered cyclohexyl or phenyl groups .

- Validation : Check R-factor convergence (<5% discrepancy) and validate via residual density maps.

Q. How to resolve contradictions in reported biological data (e.g., apoptosis vs. low synaptosomal activity)?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out interactions with unrelated targets .

- Metabolic Stability : Test compound stability in liver microsomes to assess bioavailability discrepancies .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Toxicokinetics : Conduct LC-MS/MS analysis of plasma samples from rodent models to measure Cmax and half-life .

- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs .

Safety and Handling Protocols

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Storage : Store in airtight containers at –20°C, away from moisture and oxidizing agents .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.